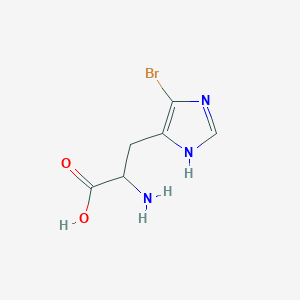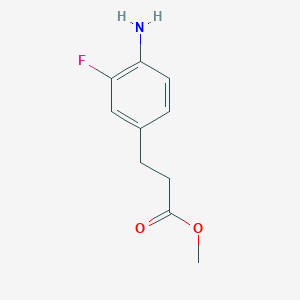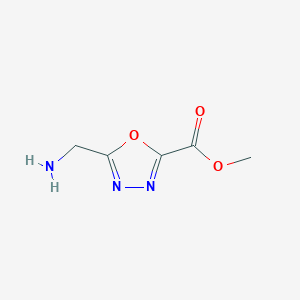![molecular formula C14H26N2O5S B13516061 tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate](/img/structure/B13516061.png)
tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate: is a chemical compound with the following IUPAC name: tert-butyl (1r,3r)-3-(N-methylsulfamoyl)cyclobutylcarbamate. Its molecular formula is C10H20N2O4S, and its molecular weight is approximately 264.35 g/mol . The compound features a tert-butyl group, which plays a crucial role in its reactivity and applications .
Méthodes De Préparation
Synthetic Routes: The synthetic route to tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate involves the following steps:
Cyclobutyl Ring Formation: Start with a cyclobutane derivative and introduce the sulfamoyl group.
Tert-Butylation: Add a tert-butyl group to the cyclobutyl ring.
Oxan-4-yl Substitution: Replace one hydrogen atom in the oxan-4-yl moiety with the desired substituent.
Industrial Production: Industrial-scale production methods for this compound are not widely documented. it is commonly synthesized in research laboratories for specific applications.
Analyse Des Réactions Chimiques
Reactivity: Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: The tert-butyl group can be substituted by nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are suitable.
Substitution: Nucleophiles (e.g., amines, thiols) can replace the tert-butyl group.
Applications De Recherche Scientifique
Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with enzymes and receptors.
Industry: Its unique reactivity makes it valuable in synthetic processes.
Mécanisme D'action
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular pathways. Further research is needed to elucidate these details.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate stands out due to its tert-butyl group and sulfamoyl functionality. Similar compounds include tert-butyl N-[(1r,3r)-3-aminocyclopentyl]carbamate .
Propriétés
Formule moléculaire |
C14H26N2O5S |
|---|---|
Poids moléculaire |
334.43 g/mol |
Nom IUPAC |
tert-butyl N-[3-(oxan-4-ylsulfamoyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H26N2O5S/c1-14(2,3)21-13(17)15-11-8-12(9-11)22(18,19)16-10-4-6-20-7-5-10/h10-12,16H,4-9H2,1-3H3,(H,15,17) |
Clé InChI |
ITULIEKVWIQIPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


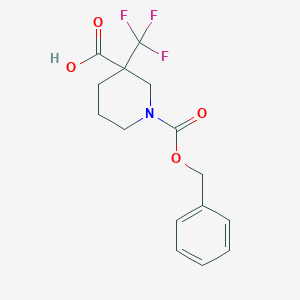
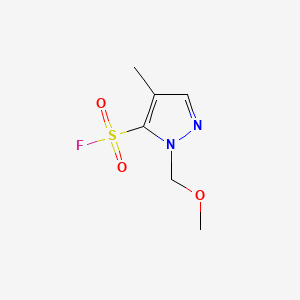

![1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)
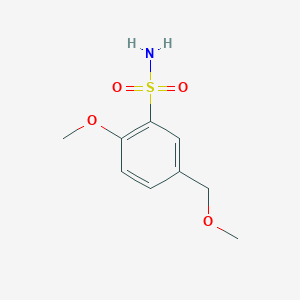
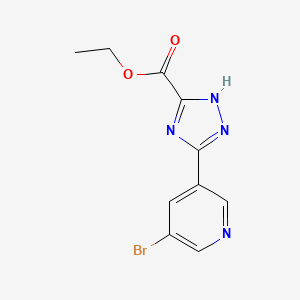
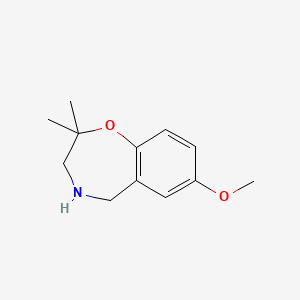
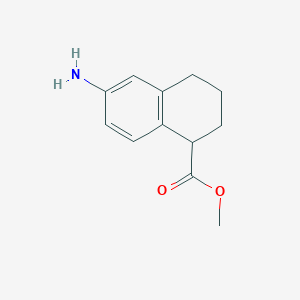
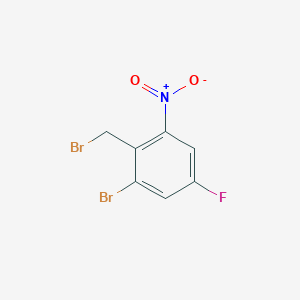
![N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid](/img/structure/B13516050.png)
![1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)
